The synthesis of BMS-214662 and its analogs involved a series of structure-activity studies focused on 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine farnesyltransferase inhibitors [ [] ]. These studies revealed key structural modifications leading to the development of BMS-214662:
BMS-214662 acts as a potent and selective farnesyltransferase (FT) inhibitor [ [] ]. FT is an enzyme essential for the post-translational modification of Ras proteins, which play critical roles in cell signaling pathways, including those controlling cell growth and proliferation. By inhibiting FT, BMS-214662 prevents the proper localization and function of Ras proteins, ultimately leading to the inhibition of tumor cell growth [ [] ].
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9